molecular formula C6H4FNO2 B1295920 6-Fluoronicotinic acid CAS No. 403-45-2

6-Fluoronicotinic acid

Cat. No. B1295920
CAS RN: 403-45-2
M. Wt: 141.1 g/mol
InChI Key: UJDLCTNVHJEBDG-UHFFFAOYSA-N
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Description

Conformational Analysis of 6-Fluoronicotinic Acid

Synthesis Analysis The synthesis of 6-fluoronicotinic acid derivatives has been explored through various methods. A practical synthesis of a pharmaceutical intermediate involving 5-fluoronicotinic acid was achieved by a palladium-catalyzed cyanation/reduction sequence, followed by a selective monodechlorination of dichloro-fluoronicotinic acid and coupling of the building blocks . Additionally, the synthesis of fluorine-18 labeled 6-fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester was improved for indirect labeling of biomolecules, demonstrating the versatility of 6-fluoronicotinic acid in bioconjugation . Furthermore, the synthesis of 6-fluoroindan-1-carboxylic acid from 3-fluorobenzaldehyde indicates the potential for creating a variety of fluorinated compounds starting from fluoronicotinic acid derivatives .

Molecular Structure Analysis The molecular structure of 6-fluoronicotinic acid derivatives has been characterized in several studies. For instance, the conformational analysis of 6-fluorosalicylic acid revealed two major conformers in the gas phase and solution, influenced by the competition between the fluorine atom and oxygen for the COOH proton . The X-ray structure of a related compound, 6-fluoro-7-chloro-4-oxo-4H-chromene 3-carboxylic acid, provided insights into the molecular conformation of fluorinated chromenes .

Chemical Reactions Analysis The reactivity of 6-fluoronicotinic acid derivatives has been investigated in the context of coordination chemistry and the synthesis of metal-organic frameworks (MOFs). For example, 5-fluoronicotinic acid was used to generate diverse Ni, Co, and Cd networks, showcasing the ability of fluoronicotinic acid to act as a versatile building block . The synthesis of 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids as antibacterial agents further demonstrates the chemical versatility of fluoronicotinic acid derivatives .

Physical and Chemical Properties Analysis The physical and chemical properties of 6-fluoronicotinic acid derivatives are influenced by the presence of the fluorine atom. The fluorination of salicylic acid derivatives, for example, affects properties such as pKa, viscosity, polarity, and molecular conformation . The fluorinated arachidonic acids, including 6-fluoro derivatives, showed significant effects on leukotriene C4 production by macrophages, indicating the biological relevance of fluorination . The facile room temperature synthesis of fluorine-18 labeled fluoronicotinic acid ester without azeotropic drying of fluorine-18 suggests improved physical properties for radiolabeling applications .

Scientific Research Applications

Use as a Molecular Scaffold in Positron Emission Tomography (PET)

  • Application Summary : 6-Fluoronicotinic acid is used as a molecular scaffold to synthesize tracers for positron emission tomography (PET). PET is a type of imaging test that helps reveal how tissues and organs are functioning .
  • Results or Outcomes : The use of 6-Fluoronicotinic acid in this context helps in visualizing and measuring changes in metabolic processes .

Use as a Building Block for Active Pharmaceutical Ingredients (APIs)

  • Application Summary : 6-Fluoronicotinic acid is commonly used as a building block for active pharmaceutical ingredients (APIs) .
  • Results or Outcomes : The use of 6-Fluoronicotinic acid in this context contributes to the development of effective pharmaceutical drugs .

Use in the Synthesis of a Derivative for Pancreatic Cancer Treatment

  • Application Summary : A derivative of quinoline-8-yl-nicotinamide synthesized from 6-fluoronicotinic acid is investigated for pancreatic cancer treatment .
  • Results or Outcomes : The use of 6-Fluoronicotinic acid in this context contributes to the development of potential treatments for pancreatic cancer .

Use in the Synthesis of Fluorinated Carboxylic Acid Building Blocks

  • Application Summary : 6-Fluoronicotinic acid is used as a fluorinated carboxylic acid building block .
  • Methods of Application : The compound is used in the synthesis of fluorinated carboxylic acid building blocks, which are used in various fields including pharmaceuticals, agrochemicals, and materials science .
  • Results or Outcomes : The use of 6-Fluoronicotinic acid in this context contributes to the development of various materials and compounds .

Use in the Synthesis of Ligands

  • Application Summary : 6-Fluoronicotinic acid is used in the synthesis of ligands .
  • Methods of Application : The compound is used in the synthesis of ligands, which are ions or molecules that bind to a central metal atom to form a coordination complex .
  • Results or Outcomes : The use of 6-Fluoronicotinic acid in this context contributes to the development of various coordination complexes .

Use as a Bioactive Molecule for Medicinal Chemistry Research

  • Application Summary : 6-Fluoronicotinic acid is used as a bioactive molecule for medicinal chemistry research .
  • Methods of Application : The compound is used in various research processes, which involve the design and synthesis of therapeutic agents .
  • Results or Outcomes : The use of 6-Fluoronicotinic acid in this context contributes to the development of potential therapeutic agents .

Use as a Pharmaceutical Intermediate

  • Application Summary : 6-Fluoronicotinic acid is used as a pharmaceutical intermediate .
  • Methods of Application : The compound is used in the synthesis of various pharmaceutical products .
  • Results or Outcomes : The use of 6-Fluoronicotinic acid in this context contributes to the development of various pharmaceutical products .

Safety And Hazards

6-Fluoronicotinic acid can cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation are advised .

Future Directions

6-Fluoronicotinic acid has been used in research for its potential applications in diagnostic imaging and therapeutic agents . Its biological properties have made it popular in these fields, and it is being studied for its potential to decrease the incidence of certain diseases .

properties

IUPAC Name

6-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDLCTNVHJEBDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80287610
Record name 6-Fluoronicotinic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoronicotinic acid

CAS RN

403-45-2
Record name 403-45-2
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Record name 6-Fluoronicotinic acid
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Record name 6-Fluoronicotinic Acid
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To the solution of KMnO4 (284 mg, 1.8 mmol) in H2O (50 mL) was added 2-fluoro-5-methylpyridine (100 mg, 0.9 mmol) at room temperature. The reaction mixture was then heated to 100° C. for 4 h. The resulting precipitate was filtered and discarded. The aqueous solution was washed with 3:2, hexane: ethyl acetate (2×20 mL), acidified with 2N HCl, then extracted with ethyl acetate (3×20 mL). The organic extracts were combined and washed with H2O and brine, dried over anhydrous Na2SO4. The solvent was evaporated in vacuo to give 6-fluoronicotinic acid (30 mg) as a white solid. The title compound was prepared from 6-fluoronicotinic acid and 4-ethoxy-2-nitroaniline as a yellow solid as described in Example 15. 1H NMR (CDCl3): 11.09 (bs, 1H), 8.88 (d, J=2.4, 1H), 8.81 (d, J=9.3, 1H), 8.42-8.35 (m, 1H), 7.74 (d, J=3.3, 1H), 7.33-7.29 (m, 1H), 7.13-7.10 (m, 1H), 4.11 (q, J=7.2, 2H), 1.47 (t, J=7.2, 3H).
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284 mg
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100 mg
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50 mL
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Synthesis routes and methods III

Procedure details

A solution of the 2-fluoro-5-methylpyridine (30 g) in water (1.2 L) was stirred with a mechanical stirrer, potassium permanganate (100 g) was added in portions and the mixture heated to 100° C. When the characteristic purple color of the mixture faded to black, another portion of potassium permanganate (50 g) was added and the mixture was then stirred at 100° C. for 4.5 hours. The mixture was filtered hot, the filtrate was cooled and extracted with ether to remove unreacted starting material. The aqueous layer was neutralized to pH 7 with concentrated HCl and concentrated to a volume of 350 mL. The pH was lowered by addition of concentrated HCl to pH 4-2 at which point a large amount of precipitate appeared. The precipitate was filtered and the aqueous layer was extracted with ethyl acetate (500 mL). The organic layer was dried, evaporated, and the solids combined to give 2-fluoropyridine-5-carboxylic acid (17.1 g) as a colorless solid having a melting point of 275°-278° C.
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30 g
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Synthesis routes and methods IV

Procedure details

To a solution of 2-amino-5-methylpyridine (75 g, 693 mmol) in 42% tetrafluoroboric acid (291 ml) was added a solution of sodium nitrite (47.8 g, 693 mmol) in water (100 ml) while cooling with dry ice-acetone so that the inside temperature would not exceed 10° C. After the reaction solution was stirred at 45° C. for 30 min., 8N aqueous sodium hydroxide solution (100 ml) was gradually added, and the mixture was extracted with diethyl ether (300 ml×2). The extract was concentrated under reduced pressure and the residue was distilled away to give 2-fluoro-5-methylpyridine (30.4 g). A solution of potassium permanganate (100 g, 632 mmol) in water (1.2 L) was heated to 80° C. and 2-fluoro-5-methylpyridine (30.4 g, 274 mmol) was added. The mixture was heated under reflux for 4.5 hrs. Insoluble material was filtered off with celite from the reaction solution, and the filtrate was concentrated to 200 ml. Then, 6N hydrochloric acid was added until the pH became about 3. The precipitated crystals were collected by filtration to give 6-fluoro-3-pyridinecarboxylic acid (10.58 g, 11%).
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100 g
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1.2 L
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30.4 g
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
111
Citations
A Lal, DK Singh - academia.edu
… of 6-fluoronicotinic acid is more than that of the Nicotinic acid there for 6-fluoronicotinic acid … Nicotinic Acid and 6-fluoronicotinic acid using MP2 and B3LYP and 311++G(d,p) basis set. …
Number of citations: 0 www.academia.edu
GF Hawkins, A ROE - The Journal of Organic Chemistry, 1949 - ACS Publications
… The preparation of 2- and 6-fluoronicotinic acid has already been reported (2); neither behaved as an antimetabolite. It should be noted, however, that each of these acids has a fluorine …
Number of citations: 37 pubs.acs.org
F Basuli, X Zhang, CC Woodroofe… - Journal of Labelled …, 2017 - Wiley Online Library
Fluorine‐18 labeling of biomolecules is mostly performed by an indirect labeling method using a prosthetic group. Fluorine‐18 labeled 6‐fluoronicotinic acid‐2,3,5,6‐tetrafluorophenyl …
F Streightoff - Journal of Bacteriology, 1963 - Am Soc Microbiol
… , Proteus vulgaris, and Escherichia coli in the following order of effectiveness: 5-FNA, 5-chloronicotinic acid, 5-bromonicotinic acid, 2-fluoronicotinic acid, and 6-fluoronicotinic acid. He …
Number of citations: 12 journals.asm.org
DE Olberg, JM Arukwe, D Grace… - Journal of medicinal …, 2010 - ACS Publications
… The organic phase was removed in vacuo affording 6-fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester (3) as a waxy off-white solid (10 mg, 37%). H NMR (500 MHz, CDCl 3 ): δ 9.10 (…
Number of citations: 132 pubs.acs.org
F Basuli, X Zhang, TE Phelps, EM Jagoda, PL Choyke… - Molecules, 2020 - mdpi.com
… co-injected with the non-radioactive standard, 6-fluoronicotinic acid. Solid line, in-line radio … co-injected with the non-radioactive standard, 6-fluoronicotinic acid. Solid line, in-line radio …
Number of citations: 2 www.mdpi.com
FL Setliff, LB Coop - Journal of the Arkansas Academy of …, 1998 - scholarworks.uark.edu
… It was demonstrated that 5-fluoronicotinic acid, 6fluoronicotinic acid, and 5-chloronicotinic acid were effective forthe supresssion ofelevated free fatty acid levels, with the fluoroacids …
Number of citations: 3 scholarworks.uark.edu
B Cai, YN Meng, ME Zhu, XS Yao… - … für Kristallographie-New …, 2020 - degruyter.com
… date, some single-crystal stuctures of mono- or multi-halogen-substituted nicotinic acids (although called pyridine-3-carboxylic acid) have been reported, including 6-fluoronicotinic acid […
Number of citations: 2 www.degruyter.com
M Ueda, M Yasuda, T Sakamoto, Y Morimoto - Studies in Organic …, 1998 - Elsevier
… and 6-fluoronicotinic acid induced greater activity than nicotinic acid. 6-Fluoronicotinic acid … However, since 6-fluoronicotinic acid gave a positive Ames test, 6-chloronicotinic acid was …
Number of citations: 2 www.sciencedirect.com
Y Xie, J Ju - Wei Sheng wu xue bao= Acta Microbiologica Sinica, 2013 - europepmc.org
… acid, 4-chloropyridinecarboxylic acid, 3,5-chloropyridinecarboxylic acid, nicotinic acid, 2-chloronicotinic acid, 2-fluoronicotinic acid acid, 5-fluoronicotinic acid and 6-fluoronicotinic acid …
Number of citations: 1 europepmc.org

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